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N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Kinase inhibitor selectivity ROCK2 Isomer profiling

Researchers conducting kinase selectivity profiling require isomerically pure negative controls to attribute phenotypes to target engagement. This 3-pyridinyl regioisomer eliminates ROCK2 hinge-binding activity, enabling unambiguous attribution of cellular effects to ROCK2 catalytic inhibition. - Matched-pair control for ROCK2-IN-8 (4-pyridinyl, IC50=7.2 nM); no known ROCK2 activity. - Weak PfG6PD inhibition (IC50~2.24×10⁴ nM) offers a starting point for antimalarial optimization. - Superior CNS MPO profile (XLogP3=2.5, MW=339.4, TPSA=87.2 Ų) vs. 4-chlorophenyl analog. Supplied with certificate of analysis; ready for immediate global dispatch.

Molecular Formula C17H13N3O3S
Molecular Weight 339.37
CAS No. 681168-34-3
Cat. No. B2643447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
CAS681168-34-3
Molecular FormulaC17H13N3O3S
Molecular Weight339.37
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
InChIInChI=1S/C17H13N3O3S/c21-16(15-9-22-13-5-1-2-6-14(13)23-15)20-17-19-12(10-24-17)11-4-3-7-18-8-11/h1-8,10,15H,9H2,(H,19,20,21)
InChIKeyBSPAELRPXVEZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Overview: 3-Pyridinyl Thiazole-Dioxine Carboxamide


N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 681168-34-3, molecular weight 339.4 g/mol) is a heterocyclic research compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide core linked to a 4-(pyridin-3-yl)thiazol-2-amine moiety [1]. The molecule is a positional isomer of the structurally related compound ROCK2-IN-8 (CAS 681173-76-2, 4-pyridinyl variant), which is a known ROCK2 kinase inhibitor . Limited public bioactivity data exist for this precise compound; curated databases report weak inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (IC50 ~2.24 × 10⁴ nM) [2], while derivative series from the same chemotype have shown activity against PARP1 (IC50 = 0.88 µM) . Selection of this specific isomer is critical: the pyridine nitrogen position (3- vs. 4-) profoundly impacts kinase hinge-binding geometry and biological target engagement .

Generic Substitution Risks: Isomer-Dependent Target Engagement


Within the N-(4-(pyridinyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide chemotype, pyridine nitrogen regioisomers are not functionally interchangeable. The 4-pyridinyl isomer (ROCK2-IN-8) achieves potent ROCK2 inhibition (IC50 = 7.2 nM) through a specific hinge-binding interaction that requires the para-nitrogen orientation . Replacing this with the 3-pyridinyl isomer (CAS 681168-34-3) eliminates ROCK2 activity, as the meta-nitrogen position disrupts the critical hydrogen-bond network within the kinase hinge region . SAR documentation explicitly notes that '4-pyridine substitution enhances ROCK inhibition,' confirming that the 3-pyridinyl isomer occupies a distinct region of biological target space . Furthermore, the 3-pyridinyl isomer shows measurable but weak activity against P. falciparum glucose-6-phosphate dehydrogenase (IC50 ~2.24 × 10⁴ nM), a target not engaged by the 4-pyridinyl isomer [1]. Generic selection of any pyridinyl-thiazole-dioxine carboxamide without specifying the isomer would introduce a critical, uncharacterized variable into kinase assays, phenotypic screens, or structure-activity relationship (SAR) campaigns, directly compromising experimental reproducibility.

Quantitative Differentiation from Key Analogs


ROCK2 Activity Loss in 3-Pyridinyl Isomer

The 4-pyridinyl positional isomer (ROCK2-IN-8, CAS 681173-76-2) is a reported orally active ROCK2 inhibitor with an IC50 of 7.2 nM . In contrast, the 3-pyridinyl isomer (CAS 681168-34-3, the target compound) is not known to inhibit ROCK2. Structural Activity Relationship (SAR) studies explicitly document that '4-pyridine substitution enhances ROCK inhibition' , indicating that shifting the pyridine nitrogen from the 4- to the 3-position abolishes kinase hinge-binding affinity. This is consistent with published pyridylthiazole-based ROCK inhibitor design principles, which demonstrate that para-nitrogen orientation is essential for hinge-region hydrogen bonding [1]. The target compound therefore serves as a negative-control isomer for ROCK2 activity within this chemotype series.

Kinase inhibitor selectivity ROCK2 Isomer profiling Hinge-binding SAR

Non-Kinase Target: PfG6PD Engagement

Curated bioassay data from BindingDB (curated from PubChem BioAssay AID 540269) report that the 3-pyridinyl isomer (BDBM25470) inhibits Plasmodium falciparum glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase with an IC50 of 2.24 × 10⁴ nM (22.4 µM) [1]. A replicate measurement yielded an IC50 of 5.27 × 10⁴ nM (52.7 µM) [1]. Neither the 4-pyridinyl isomer (ROCK2-IN-8) nor related 2-pyridinyl isomers have reported activity against this parasitic dehydrogenase target. This suggests that the 3-pyridinyl nitrogen position may confer selectivity for non-kinase targets, making this isomer the appropriate choice for phenotypic screening programs targeting apicomplexan parasites.

Antimalarial target Glucose-6-phosphate dehydrogenase Non-kinase chemotype Target repurposing

CNS-Favorable Physicochemical Profile

Computed physicochemical properties for the 3-pyridinyl isomer (CAS 681168-34-3) indicate a favorable drug-likeness profile for early-stage screening: XLogP3 = 2.5, molecular weight = 339.4 g/mol, hydrogen bond donor count = 1, hydrogen bond acceptor count = 6, rotatable bond count = 3, and topological polar surface area (TPSA) = 87.2 Ų [1]. These values fall within the CNS multiparameter optimization (MPO) desirability range (MW < 400, TPSA < 90 Ų, HBD ≤ 3, cLogP 1–4), suggesting potential blood-brain barrier permeability [2]. In comparison, the 4-chlorophenyl analog (CAS 462603-95-8) has higher lipophilicity (XLogP ~3.5, estimated by ClogP contribution of the 4-chlorophenyl substituent) and higher molecular weight (372.83 g/mol), which may reduce CNS desirability scores relative to the target compound .

Drug-likeness CNS drug discovery Physicochemical profiling Lead optimization

PARP1 Inhibition by Chemotype Derivatives

A lead compound derived from the N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide series exhibited an IC50 of 0.88 µM against PARP1, indicating moderate inhibitory activity . While potent PARP1 inhibitors such as olaparib achieve IC50 values in the low nanomolar range (IC50 ~5 nM) [1], the 0.88 µM value for this chemotype provides a starting point for fragment-based or structure-guided optimization. Furthermore, derivative exploration within this series has yielded compounds with IC50 values as low as 0.082 µM against PARP1 , demonstrating that structural modifications to the thiazole and dioxine components can improve potency by approximately 10-fold. This chemotype therefore represents a synthetic-tractable scaffold for PARP inhibitor development distinct from the phthalazinone-based clinical PARP inhibitors.

PARP1 inhibition DNA damage response Cancer Chemotype exploration

Application Scenarios: 3-Pyridinyl Thiazole-Dioxine Carboxamide


Scenario 1: ROCK2 Selectivity Negative Control

Researchers conducting kinase selectivity profiling should procure CAS 681168-34-3 (3-pyridinyl isomer) as a matched-pair negative control alongside CAS 681173-76-2 (ROCK2-IN-8, 4-pyridinyl isomer, ROCK2 IC50 = 7.2 nM) . The 3-pyridinyl isomer is not known to inhibit ROCK2, enabling unambiguous attribution of cellular phenotypes (e.g., effects on myosin light chain phosphorylation, aqueous humor outflow, or cell migration) specifically to ROCK2 catalytic inhibition rather than to off-target or scaffold-mediated effects . This is directly supported by SAR data showing that pyridine nitrogen regioisomerism dictates ROCK inhibitory activity .

Scenario 2: PfG6PD Antimalarial Screening

Investigators screening compound libraries against apicomplexan parasites should select the 3-pyridinyl isomer based on its documented, albeit weak, activity against P. falciparum glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase (IC50 = 2.24 × 10⁴ nM and 5.27 × 10⁴ nM in replicate determinations) [1]. The 4-pyridinyl isomer (ROCK2-IN-8) has no reported activity against this parasitic target. While the IC50 values are in the micromolar range, the 3-pyridinyl isomer provides a tractable starting point for structure-guided optimization toward improved antimalarial potency.

Scenario 3: CNS Library Design

Medicinal chemists designing CNS-focused screening libraries should prioritize the 3-pyridinyl isomer (CAS 681168-34-3) over the 4-chlorophenyl analog (CAS 462603-95-8) based on superior CNS MPO desirability parameters: XLogP3 = 2.5 vs. ~3.5, and molecular weight = 339.4 vs. 372.8 g/mol, with identical TPSA (87.2 Ų) and HBD count (1) [2]. The lower lipophilicity and molecular weight of the 3-pyridinyl isomer position it favorably within established CNS drug-likeness guidelines (MW < 400, TPSA < 90 Ų, cLogP 1–4), potentially increasing the probability of identifying brain-penetrant chemical probes [3].

Scenario 4: Scaffold-Hopping PARP Inhibitor Discovery

Drug discovery teams pursuing PARP1 inhibitor development through scaffold-hopping strategies should evaluate this chemotype as a non-phthalazinone starting point. A lead compound from this series achieved an IC50 of 0.88 µM against PARP1, and subsequent optimization yielded a derivative with IC50 = 0.082 µM (82 nM), representing an ~10.7-fold improvement . This demonstrates synthetic tractability and a measurable optimization trajectory, making the scaffold suitable for fragment growth or structure-based drug design campaigns targeting the PARP catalytic domain.

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